

Application Notes & Protocols: Ddr1-IN-8 In Vivo Xenograft Model Study

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Compound of Interest		
Compound Name:	Ddr1-IN-8	
Cat. No.:	B12389054	Get Quote

Introduction

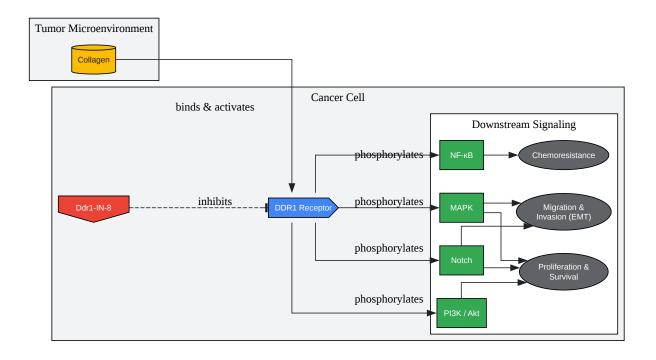
Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the tumor microenvironment.[1][2] Unlike other RTKs, DDR1's activation by the extracellular matrix (ECM) makes it a critical mediator of tumor-stroma interactions.[1][2] Its involvement in cancer cell proliferation, migration, invasion, and chemoresistance has been identified in numerous cancers, including lung, breast, pancreatic, and gastric cancers.[1][2][3][4] Consequently, DDR1 has emerged as a promising therapeutic target in oncology.[1][2]

Small-molecule inhibitors targeting the kinase activity of DDR1 have demonstrated significant effectiveness in reducing tumor growth in preclinical models.[2][5][6] While specific public data on **Ddr1-IN-8** is limited, this document provides a comprehensive protocol for evaluating a DDR1 inhibitor, using principles derived from studies of similar compounds like DDR1-IN-1 and 7rh. These application notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are crucial for cancer progression and include the PI3K/Akt/mTOR, MAPK, and Notch signaling pathways, which collectively promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[3][7]





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Caption: DDR1 signaling pathway initiated by collagen binding and inhibited by **Ddr1-IN-8**.

Quantitative Data

The efficacy of DDR1 inhibitors is initially determined by their ability to inhibit the kinase activity of DDR1 (in vitro) and subsequently by their effect on tumor growth (in vivo).

Table 1: In Vitro Inhibitory Activity of Selected DDR1 Inhibitors



This table summarizes the half-maximal inhibitory concentrations (IC50) for several known DDR1 inhibitors, demonstrating their potency and selectivity.

Compound	DDR1 IC50 (nM)	DDR2 IC50 (nM)	Reference Kinase (IC50, nM)	Citation
DDR1-IN-1	105	413	Bcr-Abl (>10,000)	[8]
DDR1-IN-2	47	145	-	[8]
7rh	6.8	>1000	Bcr-Abl, c-Kit (less effective)	[5]
Dasatinib	0.5	1.4	Bcr-Abl (multitargeted)	[8]
Imatinib	337	675	Bcr-Abl (multitargeted)	[8]
Nilotinib	43	55	Bcr-Abl (multitargeted)	[8]

Table 2: Representative Data Structure for an In Vivo Xenograft Efficacy Study

This table provides a template for presenting key quantitative endpoints from a xenograft study evaluating a DDR1 inhibitor.



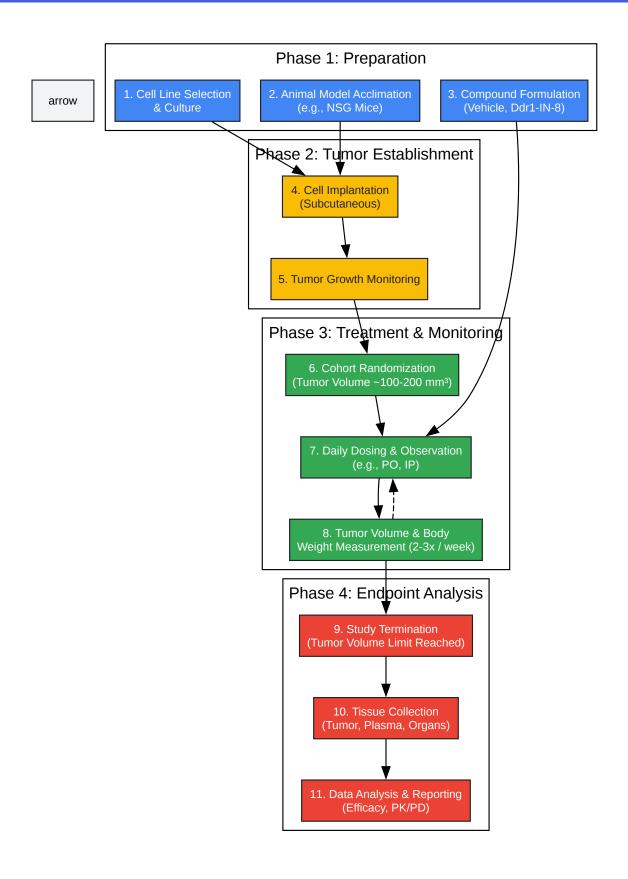
Treatment Group	N	Mean Tumor Volume (Day 21, mm³) ± SEM	Percent TGI¹ (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	10	1250 ± 150	-	+2.5 ± 0.5
Ddr1-IN-8 (25 mg/kg)	10	625 ± 95	50	-1.8 ± 0.8
Ddr1-IN-8 (50 mg/kg)	10	312 ± 60	75	-4.5 ± 1.2
Positive Control	10	437 ± 75	65	-5.0 ± 1.0

¹ TGI: Tumor Growth Inhibition, calculated relative to the vehicle control group.

Experimental Workflow for In Vivo Xenograft Study

A typical workflow for a xenograft study involves several sequential stages, from initial cell preparation to final data analysis. This process ensures reproducibility and generates reliable data on the therapeutic efficacy of the compound being tested.





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Caption: Standard workflow for a preclinical in vivo xenograft efficacy study.



Detailed Experimental Protocols Cell Line and Culture

- Cell Line Selection: Choose a cancer cell line with documented high expression of DDR1 (e.g., HCT-116, MDA-MB-231, PANC-1).[4][5]
- Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
- Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.

Animal Model and Husbandry

- Animal Model: Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ
 (NSG) mice, 6-8 weeks of age, to ensure successful engraftment of human tumor cells.[9]
- Housing: House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding.
- Acclimation: Allow mice to acclimate to the facility for at least one week before any experimental procedures.[9]

Tumor Implantation

- Procedure: Anesthetize the mouse (e.g., using isoflurane). Shave and sterilize the right flank.
- Injection: Using a 27-gauge needle, inject 100-200 μL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the prepared flank.[9]
- Monitoring: Monitor the mice for recovery from anesthesia and check for any immediate adverse reactions.

Tumor Growth Monitoring and Cohort Formation



- Measurement: Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[9]
- Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) /
 2.
- Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all cohorts.[9]

Ddr1-IN-8 Formulation and Administration

- Formulation: Prepare the **Ddr1-IN-8** formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare fresh daily or test for stability. The vehicle alone will be used for the control group.
- Administration: Administer the compound and vehicle to their respective cohorts based on the study design. Common routes include oral gavage (PO) or intraperitoneal (IP) injection.
 [9] Dosing is typically performed once daily (QD) based on the most recent body weight measurement.

Efficacy and Tolerability Assessment

- Tumor Volume: Continue to measure tumor volumes 2-3 times per week throughout the study.
- Body Weight: Measure the body weight of each mouse at the same frequency as tumor measurements to assess treatment toxicity. A body weight loss exceeding 20% is a common endpoint criterion.
- Clinical Observations: Monitor mice daily for any signs of distress or adverse effects (e.g., changes in posture, activity, or grooming).
- Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[9]

Endpoint Analysis



- Tissue Collection: At the study endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Tumor Excision: Excise the tumors and record their final weight. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-DDR1) and another portion fixed in formalin for histopathology.
- Blood Collection: Collect blood via cardiac puncture for pharmacokinetic (PK) analysis of drug concentration.
- Data Analysis: Calculate the mean tumor volume and body weight for each group over time.
 Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.

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